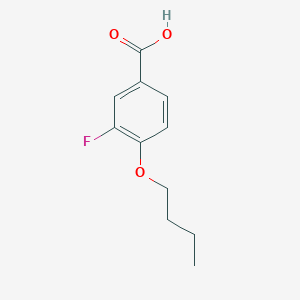

4-Butoxy-3-fluorobenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-butoxy-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHZPEYGGUVQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307009 | |

| Record name | 4-Butoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-76-1 | |

| Record name | 4-Butoxy-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxy-3-fluorobenzoic acid physical properties

Executive Summary

4-Butoxy-3-fluorobenzoic acid (CAS 326-76-1) is a critical mesogenic intermediate used primarily in the synthesis of advanced liquid crystal (LC) materials and fluorinated pharmaceutical building blocks. Its structural significance lies in the lateral fluorine substituent at the 3-position, which exerts a profound electronic and steric influence on the molecule. Unlike its non-fluorinated analog (4-butoxybenzoic acid), the 3-fluoro derivative exhibits suppressed melting points, altered dielectric anisotropy (

This guide details the physicochemical properties, validated synthesis protocols, and characterization logic required to utilize this compound effectively in drug discovery and materials science.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | 4-Butoxy-3-fluorobenzoic acid |

| CAS Number | 326-76-1 |

| Molecular Formula | |

| Molecular Weight | 212.22 g/mol |

| SMILES | CCCCOc1c(F)cc(C(=O)O)cc1 |

| Appearance | White to off-white crystalline solid |

| Structural Features | Alkoxy Tail: C4 chain imparts lipophilicity and mesogenic potential.Lateral Fluorine: Induces dipole moment perpendicular to the long axis; lowers melting point via steric disruption. |

Physical & Thermodynamic Properties[1][2]

The introduction of the fluorine atom at the ortho position to the alkoxy group (position 3 relative to the acid at 1) significantly alters the thermodynamic landscape compared to the parent benzoic acid.

Melting Point & Phase Behavior

While 4-butoxybenzoic acid exhibits a nematic phase at high temperatures (Cr 147°C N 159°C Iso), the 3-fluoro substituent typically depresses the melting point by 10–20°C due to the disruption of efficient

-

Predicted Melting Point: ~130–145°C (Dependent on purity and polymorph).

-

Liquid Crystalline Behavior: The compound often exhibits a monotropic or enantiotropic nematic phase, but the range is narrower than the non-fluorinated analog.[1]

Solubility & Lipophilicity

-

Solubility Profile:

-

Insoluble: Water (High hydrophobicity due to butyl chain).

-

Soluble: Ethanol, Acetone, Ethyl Acetate, Dichloromethane.

-

Sparingly Soluble: Hexanes (Cold).

-

-

Acidity (pKa): The inductive electron-withdrawing effect (-I) of the fluorine atom stabilizes the carboxylate anion.

-

Estimated pKa: ~4.05 (Acidified relative to 4-butoxybenzoic acid, pKa ~4.5).

-

Synthesis Protocol: O-Alkylation Route

The most robust synthetic pathway involves the Williamson ether synthesis starting from 3-fluoro-4-hydroxybenzoic acid . This route is preferred over oxidation of the aldehyde due to higher yields and easier purification.

Reaction Scheme

The reaction proceeds via nucleophilic attack of the phenoxide ion on 1-bromobutane.

Figure 1: Synthesis workflow for 4-Butoxy-3-fluorobenzoic acid via Williamson Ether Synthesis.

Step-by-Step Methodology

-

Activation: Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in DMF (Dimethylformamide). Add Potassium Carbonate (

) (2.5 eq) to deprotonate the phenol and the carboxylic acid.-

Note: The carboxylate is also formed but is less nucleophilic than the phenoxide. However, esterification (over-alkylation) can occur.

-

-

Alkylation: Add 1-Bromobutane (1.1 eq) dropwise. Add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein mechanism (forming the more reactive iodobutane in situ).

-

Reflux: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Work-up (Critical Step):

-

If Ester forms: Treat the crude mixture with NaOH (aq) at reflux for 2 hours to hydrolyze any butyl ester formed at the acid position.

-

Pour the reaction mixture into ice-cold water.

-

Acidify with HCl (2M) to pH ~2. The product will precipitate as a white solid.

-

-

Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) or Toluene to remove traces of unreacted phenol.

Characterization & Validation Logic

To ensure the integrity of the synthesized material, specific spectral markers must be verified.

NMR Spectroscopy ( & )

-

NMR (DMSO-

-

~12.8 ppm (s, 1H): -COOH (Broad singlet, disappears with

-

~7.7–7.2 ppm (m, 3H): Aromatic protons . Look for specific splitting patterns due to H-F coupling (

- ~4.1 ppm (t, 2H): -OCH_2- . The triplet indicates attachment to the adjacent methylene.

- ~1.7 ppm (m, 2H): -CH_2- (beta to oxygen).

- ~1.4 ppm (m, 2H): -CH_2- (gamma).

- ~0.9 ppm (t, 3H): -CH_3 (Terminal methyl).

-

~12.8 ppm (s, 1H): -COOH (Broad singlet, disappears with

-

NMR:

-

Single peak around -135 ppm (relative to

). This confirms the presence and integrity of the fluorine substituent.

-

IR Spectroscopy

-

Carbonyl Stretch (

): Sharp band at 1680–1690 -

Ether Stretch (

): Strong bands at 1250 -

C-F Stretch: distinct band in the 1100–1200

region.

Purity Decision Tree

Figure 2: Quality Control Decision Tree for 4-Butoxy-3-fluorobenzoic acid.

Handling & Safety (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is minimal, but moisture should be avoided to prevent caking.

References

-

Chemical Identity & CAS Verification: Sigma-Aldrich Catalog Entry for 4-Butoxy-3-fluorobenzoic acid (CAS 326-76-1). Link

-

Precursor Properties (3-Fluoro-4-hydroxybenzoic acid): PubChem Compound Summary for CID 9968/CAS 350-29-8. Link

-

Liquid Crystal Analog Data (4-Butoxybenzoic acid): NIST Chemistry WebBook, SRD 69. Link

- Synthesis Methodology (General Alkylation of Fluorophenols):Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis).

Sources

A-Z Guide to Starting Materials for the Synthesis of 4-Butoxy-3-fluorobenzoic Acid

Introduction: The Strategic Importance of 4-Butoxy-3-fluorobenzoic Acid

4-Butoxy-3-fluorobenzoic acid is a key substituted aromatic carboxylic acid that serves as a crucial building block in the development of advanced materials and pharmaceuticals. Its unique arrangement of a butoxy group and a fluorine atom on the benzoic acid core imparts specific lipophilic and electronic properties, making it a valuable intermediate for synthesizing liquid crystals and active pharmaceutical ingredients (APIs).[1] The successful and efficient synthesis of this target molecule is critically dependent on the judicious selection of starting materials and a robust synthetic strategy. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the rationale behind material selection and process optimization for researchers in drug development and materials science.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 4-Butoxy-3-fluorobenzoic acid logically disconnects the ether linkage, identifying a phenolic precursor and an alkylating agent as the most direct starting materials. This strategy points to the Williamson ether synthesis as the most practical and widely employed method for constructing the target C-O bond.[2][3][4]

The primary disconnection is as follows:

Caption: Retrosynthetic analysis of 4-Butoxy-3-fluorobenzoic acid.

This analysis establishes two key starting materials: a phenol-containing benzoic acid and a four-carbon alkylating agent.

Primary Synthetic Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental reaction in organic chemistry that forms an ether from an organohalide and an alkoxide.[3] In this context, it involves the deprotonation of a phenol followed by a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[2][3]

Core Starting Material 1: The Phenolic Backbone

The ideal phenolic precursor is 3-Fluoro-4-hydroxybenzoic acid .

-

Rationale for Selection: This molecule provides the complete benzoic acid framework with the fluorine and hydroxyl groups in the correct positions (CAS 350-29-8).[5] Its use simplifies the synthesis to a single etherification step, maximizing atom economy and minimizing potential side reactions on the aromatic ring.

-

Commercial Availability: 3-Fluoro-4-hydroxybenzoic acid is readily available from various chemical suppliers with purities typically exceeding 98%.[5] This high purity is crucial as impurities can interfere with the subsequent etherification reaction.

-

Key Physicochemical Properties:

-

Molecular Formula: C₇H₅FO₃[5]

-

Acidity: The presence of both a carboxylic acid (pKa ~4) and a phenolic hydroxyl group (pKa ~10) is the most critical chemical feature. This differential acidity allows for selective deprotonation. Under mild basic conditions, the more acidic carboxylic acid proton will be removed first. However, for the desired O-alkylation of the hydroxyl group, a base strong enough to deprotonate the phenol is required.

-

Core Starting Material 2: The Alkylating Agent

The most common and effective alkylating agent for introducing the butyl group is 1-Bromobutane .

-

Rationale for Selection: As the Williamson ether synthesis proceeds via an SN2 mechanism, primary alkyl halides are strongly preferred to minimize competing elimination (E2) reactions.[2][7][8] 1-Bromobutane (CAS 109-65-9) offers an excellent balance of reactivity and cost.[9][10][11]

-

Leaving Group: Bromide is a better leaving group than chloride, leading to faster reaction rates. While 1-iodobutane would be even more reactive, it is significantly more expensive and often unnecessary for this transformation.

-

Steric Hindrance: As a primary halide, 1-bromobutane presents minimal steric hindrance at the reaction center, favoring the SN2 pathway over the E2 pathway that can dominate with secondary or tertiary halides.[3][8][12]

-

-

Commercial Availability: 1-Bromobutane is a common laboratory reagent, widely available in high purity (≥99%) from numerous suppliers.[9][10][13]

Experimental Design and Reagent Selection

The successful execution of the Williamson ether synthesis requires careful selection of the base and solvent to ensure selective and high-yielding O-alkylation of the phenolic hydroxyl group.

The Challenge of Competing Acidity

A key challenge is the presence of the acidic carboxylic acid group on the starting material. Adding a base will deprotonate this group first, forming a carboxylate. While this protects the carboxylic acid from participating in side reactions, a sufficient amount of base is required to also deprotonate the less acidic phenolic hydroxyl, generating the required phenoxide nucleophile for the reaction.

A common strategy to circumvent this is to first protect the carboxylic acid, typically by converting it to an ester (e.g., a methyl ester).[14] The etherification is then performed, followed by saponification (hydrolysis) of the ester to regenerate the carboxylic acid.[14] However, a direct, one-pot synthesis is often achievable with careful control of stoichiometry.

Reagent Selection Table

| Reagent Class | Choice | Rationale & Causality |

| Base | Potassium Carbonate (K₂CO₃) | Field-Proven Choice: K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenol to a significant extent, especially at elevated temperatures. It is inexpensive, easy to handle, and less harsh than alternatives like sodium hydride (NaH).[15][16] Using at least 2.5 equivalents is recommended to neutralize the carboxylic acid and fully deprotonate the phenol. |

| Sodium Hydride (NaH) | High-Reactivity Option: NaH is a very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[2][7][15] However, it is highly moisture-sensitive and requires strictly anhydrous conditions. It can also promote side reactions if not used carefully.[15] | |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | Optimal Environment: Polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation (K⁺ or Na⁺) but do not strongly solvate the phenoxide nucleophile, leaving it highly reactive.[15] Their high boiling points also allow for heating to accelerate the reaction. |

| Catalyst | Potassium Iodide (KI) | Rate Enhancement (Optional): In cases where 1-bromobutane is used, adding a catalytic amount of KI can accelerate the reaction via the Finkelstein reaction. The iodide ion displaces the bromide to form the more reactive 1-iodobutane in situ. |

Detailed Experimental Protocol: Direct O-Alkylation

This protocol describes a self-validating, one-pot synthesis that directly targets the final product without an explicit protection step.

Objective: To synthesize 4-Butoxy-3-fluorobenzoic acid from 3-Fluoro-4-hydroxybenzoic acid and 1-bromobutane.

Materials & Stoichiometry

| Compound | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 3-Fluoro-4-hydroxybenzoic acid | 156.11 | 10.0 | 1.56 g | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.46 g | 2.5 |

| 1-Bromobutane | 137.02 | 12.0 | 1.28 mL | 1.2 |

| N,N-Dimethylformamide (DMF) | - | - | 20 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-hydroxybenzoic acid (1.56 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

-

Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

-

Alkylation: Add 1-bromobutane (1.28 mL, 12.0 mmol) to the suspension using a syringe.

-

Heating: Heat the reaction mixture to 80-90 °C in an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of cold water.

-

Acidification: Slowly acidify the aqueous solution with 2M hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of the crude product will form.[17]

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization.[18] Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.[18][19]

-

Drying: Filter the purified crystals and dry them in a vacuum oven to yield pure 4-Butoxy-3-fluorobenzoic acid.

Process Visualization

Caption: Workflow for the synthesis of 4-Butoxy-3-fluorobenzoic acid.

Conclusion

The synthesis of 4-Butoxy-3-fluorobenzoic acid is most effectively achieved via the Williamson ether synthesis. The selection of high-purity 3-Fluoro-4-hydroxybenzoic acid and 1-bromobutane as starting materials is paramount. A successful reaction hinges on the use of a suitable base, like potassium carbonate, to generate the phenoxide nucleophile, and a polar aprotic solvent, such as DMF, to facilitate the SN2 reaction. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can reliably produce this valuable compound for applications in drug discovery and materials science.

References

- Google Patents. (n.d.). US5344968A - Method for producing o-alkoxybenzoic acid.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 5. 350-29-8|3-Fluoro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Bromobutane, 99% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 106770100 [thermofisher.com]

- 11. 1-Bromobutane, 100 ml, CAS No. 109-65-9 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 13. 1-Bromobutane suppliers & manufacturers in China [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. US5344968A - Method for producing o-alkoxybenzoic acid - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. youtube.com [youtube.com]

Strategic Sourcing & Technical Characterization of 4-Butoxy-3-fluorobenzoic Acid

The following technical guide details the procurement, characterization, and validation of 4-Butoxy-3-fluorobenzoic acid , a critical intermediate in the synthesis of liquid crystalline materials and fluorinated pharmaceutical scaffolds.

CAS No: 326-76-1 | Formula: C₁₁H₁₃FO₃ | MW: 212.22 g/mol [1]

Executive Summary

For researchers in medicinal chemistry and materials science, 4-Butoxy-3-fluorobenzoic acid represents a "privileged scaffold."[1] Its lateral fluorine atom introduces conformational bias and metabolic stability, while the butoxy tail modulates lipophilicity (

This guide moves beyond simple catalog listings to provide a rigorous framework for selecting suppliers based on synthetic origin , impurity profiling , and supply chain continuity .

Technical Specifications & Critical Parameters

Before engaging suppliers, the end-user must define the "Critical Quality Attributes" (CQAs) relevant to their application.[1]

| Parameter | Specification (High Grade) | Rationale for Drug/Material Dev |

| Appearance | White to off-white crystalline powder | Discoloration often indicates phenolic oxidation or residual iodine (if alkyl iodide used).[1] |

| Purity (HPLC) | Liquid crystals require | |

| Melting Point | Depression | |

| Loss on Drying | Moisture interferes with subsequent acid chloride formation (using SOCl₂ or Oxalyl Chloride).[1] | |

| Inorganic Ash | Critical for electronics applications to prevent ionic conduction.[1] |

Synthesis-Driven Impurity Profiling

Understanding the synthesis route is the only way to predict—and detect—impurities.[1] The industrial standard route involves the Williamson Ether Synthesis of 3-fluoro-4-hydroxybenzoic acid.[1]

Synthesis & Impurity Map

The following diagram illustrates the reaction pathway and the origin of specific impurities that must be monitored during QC.

Figure 1: Synthetic pathway showing the origin of critical impurities.[1] Impurity B (Ester) is particularly problematic as it lacks the acidic proton, altering stoichiometry in downstream coupling.[1]

Supplier Landscape & Procurement Strategy

Suppliers for CAS 326-76-1 fall into three distinct tiers. Your choice should depend on the development stage.

Tiered Supplier Analysis[1]

| Tier | Supplier Type | Recommended For | Key Risks |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck), TCI America | Bench Screening (<100g): High reliability, comprehensive COA, fast shipping.[1] | Cost: Extremely high per gram.[1] Not viable for scale-up.[1] |

| Tier 2: Specialized Distributors | Combi-Blocks, Matrix Scientific, Fluorochem | Process Dev (100g - 1kg): Good balance of cost/quality.[1] Often re-test bulk material.[1] | Lead Time: Stock may be held in regional warehouses (US/EU vs. Asia). |

| Tier 3: Bulk Manufacturers | JHECHEM, Boroncore (China/India) | Pilot/Production (>1kg): Lowest cost.[1] Direct communication with technical teams.[1][2] | QC Burden: You must validate every batch internally. Shipping delays. |

Supplier Qualification Workflow

Do not rely solely on the Certificate of Analysis (CoA) provided by Tier 3 suppliers.[1] Use this decision logic:

Figure 2: Risk-based procurement logic. For bulk orders, a pre-shipment sample is mandatory to verify the absence of "Impurity B" (Ester).[1]

Quality Assurance Protocols (Internal Validation)

Upon receipt of the material, the following protocols serve as a self-validating system to ensure scientific integrity.

Protocol A: Purity by HPLC (Reverse Phase)[1]

-

Objective: Detect unreacted 3-fluoro-4-hydroxybenzoic acid and late-eluting oligomers.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase:

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

-

Acceptance Criteria: Main peak area

.[1] No single impurity

Protocol B: Structure Confirmation by ¹H-NMR[1]

-

Solvent: DMSO-

or CDCl₃.[1] -

Key Diagnostic Signals:

-

Red Flag: A singlet near

suggests methyl ester contamination (if methanol was used in workup).[1]

Safety & Handling (MSDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1][3]

-

Handling: Use in a fume hood.[1] The compound is a solid acid; dust inhalation can cause severe respiratory irritation.[1]

-

Storage: Store at Room Temperature (RT). Keep container tightly closed. Hygroscopic nature is minimal, but moisture can affect precise stoichiometry in coupling reactions.[1]

References

-

Boroncore . Product Catalog: 4-Butoxy-3-fluorobenzoic acid (CAS 326-76-1).[1][4] Retrieved from

-

Sigma-Aldrich .[1] Product Specification: 4-Butoxy-3-fluorobenzoic acid. Retrieved from

-

BenchChem . Technical Guide to Fluorinated Benzoic Acid Derivatives. Retrieved from

-

Global Scientific Journal . Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from

-

MDPI . High Birefringence Liquid Crystals: Synthesis and Properties. Retrieved from

Sources

Mastering Purity: A Technical Guide to 4-Butoxy-3-fluorobenzoic Acid for Pharmaceutical Development

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards and rigorous scientific validation. At the heart of this process lies the control of purity for active pharmaceutical ingredients (APIs) and their precursors. 4-Butoxy-3-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile directly influences the safety, efficacy, and stability of the final drug product. This in-depth technical guide provides a comprehensive framework for establishing and verifying the purity standards of 4-Butoxy-3-fluorobenzoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind analytical method selection, the characterization of potential impurities, and the establishment of scientifically sound acceptance criteria, all while grounded in the principles of regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Deconstructing Purity: A Multifaceted Approach

Ensuring the purity of 4-Butoxy-3-fluorobenzoic acid is not a singular event but a continuous process of identification, quantification, and control. This process is built upon a foundation of robust analytical chemistry and a thorough understanding of the compound's chemical properties and synthetic pathway. The core objective is to minimize the presence of impurities, which can be broadly categorized as organic impurities (process- and drug-related), inorganic impurities, and residual solvents[1].

A logical workflow for establishing and maintaining purity standards is essential. This involves a cycle of analytical method development, validation, and routine testing, coupled with a deep understanding of the potential impurity landscape.

Caption: A workflow for establishing purity standards.

Analytical Methodologies: The Cornerstone of Purity Assessment

The selection of appropriate analytical techniques is paramount for the accurate determination of purity and the quantification of impurities. For a non-volatile organic molecule like 4-Butoxy-3-fluorobenzoic acid, High-Performance Liquid Chromatography (HPLC) is the workhorse of choice.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC with UV detection is a powerful and versatile method for separating 4-Butoxy-3-fluorobenzoic acid from its potential impurities. The polarity of the butoxy and carboxylic acid functional groups, combined with the aromatic ring, allows for excellent retention and separation on a C18 stationary phase.

Rationale for Method Parameters:

-

Column: A C18 column is selected due to its hydrophobic nature, which provides good retention for the relatively non-polar butoxy-substituted aromatic ring.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. A gradient is often necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

-

Detection: UV detection is suitable as the benzoic acid chromophore absorbs UV light. The detection wavelength should be set at the absorption maximum of 4-Butoxy-3-fluorobenzoic acid to maximize sensitivity.

-

Temperature: Column temperature is controlled to ensure reproducible retention times.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for good resolution and efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress the ionization of the carboxylic acid, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |

| Gradient | Start at 30% B, ramp to 95% B over 20 minutes | Allows for the separation of a wide range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures consistent retention times and peak shapes. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 4-Butoxy-3-fluorobenzoic acid in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample of 4-Butoxy-3-fluorobenzoic acid to be tested at the same concentration as the standard.

-

System Suitability: Inject the standard solution multiple times to ensure the HPLC system is performing adequately. Key parameters to assess include peak area reproducibility, theoretical plates, and tailing factor.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurity peaks relative to the main peak.

Orthogonal Analytical Techniques for Comprehensive Characterization

While HPLC is the primary tool for purity assessment, employing orthogonal techniques provides a more complete picture and is often a regulatory expectation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for the identification of unknown impurities by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the main component and potentially identify major impurities.

-

Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents. A headspace GC-FID (Flame Ionization Detector) system is typically used.

Impurity Profiling: Identifying and Controlling Potential Contaminants

A thorough understanding of the synthetic route and potential degradation pathways of 4-Butoxy-3-fluorobenzoic acid is crucial for targeted impurity analysis.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted starting materials from the synthesis are common process impurities.

-

Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

-

By-products: Side reactions can generate by-products with structures related to the desired product. For instance, isomers of 4-Butoxy-3-fluorobenzoic acid could be formed.

Potential Degradation Products:

-

Hydrolysis: The butoxy ether linkage could potentially be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 4-hydroxy-3-fluorobenzoic acid.

-

Decarboxylation: Although less common for benzoic acids under normal storage conditions, decarboxylation could occur at elevated temperatures.

Caption: Potential sources of impurities for 4-Butoxy-3-fluorobenzoic acid.

Setting Acceptance Criteria: A Risk-Based Approach

The acceptable levels of impurities in 4-Butoxy-3-fluorobenzoic acid are determined by its intended use and are guided by regulatory frameworks such as the ICH Q3A guidelines for new drug substances[1][2]. These guidelines provide thresholds for reporting, identification, and qualification of impurities.

ICH Q3A Thresholds (for illustration):

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) |

-

Reporting Threshold: Impurities above this level must be reported in the certificate of analysis.

-

Identification Threshold: Impurities exceeding this level must be structurally identified.

-

Qualification Threshold: Impurities above this level must be qualified through toxicological studies or other means to ensure their safety.

Typical Purity Specification for 4-Butoxy-3-fluorobenzoic Acid:

| Test | Acceptance Criteria |

| Assay (by HPLC) | ≥ 99.0% |

| Individual Unspecified Impurity | ≤ 0.10% |

| Total Impurities | ≤ 0.5% |

| Residual Solvents (by GC) | Meets ICH Q3C limits |

| Loss on Drying | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

Conclusion: A Commitment to Quality and Safety

The establishment of robust purity standards for 4-Butoxy-3-fluorobenzoic acid is a critical component of modern drug development. It is a scientifically driven process that requires a deep understanding of analytical chemistry, synthetic processes, and regulatory expectations. By implementing a comprehensive analytical control strategy, including validated HPLC methods and orthogonal techniques, and by diligently profiling and controlling impurities, researchers and manufacturers can ensure the consistent quality and safety of this vital pharmaceutical building block. This commitment to purity not only satisfies regulatory requirements but also forms the bedrock of developing safe and effective medicines for patients worldwide.

References

-

ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

-

European Medicines Agency. (2000). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Monograph: Safe Handling & Utilization of 4-Butoxy-3-fluorobenzoic Acid

CAS Registry Number: 326-76-1 Chemical Formula: C₁₁H₁₃FO₃ Molecular Weight: 212.22 g/mol Synonyms: 4-n-Butoxy-3-fluorobenzoic acid; 3-Fluoro-4-butoxybenzoic acid

Executive Summary & Technical Context

This guide addresses the operational safety, physicochemical properties, and handling protocols for 4-Butoxy-3-fluorobenzoic acid , a specialized intermediate used primarily in the synthesis of calamitic liquid crystals and fluorinated pharmaceutical scaffolds .

Why this compound matters:

-

Liquid Crystal Engineering: The 4-alkoxy tail provides the necessary flexible spacer for mesophase formation, while the lateral fluorine atom (ortho to the carboxyl group) disrupts molecular packing, lowering melting points and influencing dielectric anisotropy (

). -

Medicinal Chemistry: The fluorine substituent acts as a metabolic block, preventing aromatic hydroxylation at the 3-position, and modulates the acidity (pKa) of the benzoic acid moiety via inductive electron withdrawal.

Scope: This document is designed for synthetic chemists and process engineers. It prioritizes "safety by design," moving beyond generic SDS advice to address specific risks associated with fluorinated aromatic acids.

Hazard Architecture & Toxicology

GHS Classification (Derived)

While specific toxicological data for this CAS is limited, structural activity relationships (SAR) with analogous fluorobenzoic acids dictate the following precautionary classification:

| Hazard Category | H-Code | Statement | Mechanistic Insight |

| Skin Irritation | H315 | Causes skin irritation | Acidic protons (pKa ~3.8–4.0) capable of protein denaturation on contact. |

| Eye Irritation | H319 | Causes serious eye irritation | Micro-crystalline dust can cause mechanical abrasion and chemical burns. |

| STOT-SE | H335 | May cause respiratory irritation | Inhalation of fine dusts triggers mucosal inflammation. |

The "Fluorine Effect" on Safety

The presence of the fluorine atom at the 3-position enhances the lipophilicity (LogP) of the molecule compared to its non-fluorinated analog.

-

Implication: Enhanced skin permeation is possible. Standard nitrile gloves are generally sufficient, but double-gloving is recommended during scale-up (>10g) or when handling solutions in organic solvents (e.g., DCM, THF) which can act as carriers.

Operational Protocols: Storage & Handling

Stability & Storage

-

Hygroscopicity: Fluorinated benzoic acids are generally stable but can be slightly hygroscopic. Moisture uptake does not degrade the compound but will affect stoichiometry in sensitive couplings (e.g., Steglich esterification).

-

Storage Condition: Store in a cool, dry place (2–8°C preferred for long-term reference standards; RT acceptable for bulk). Keep container tightly closed.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

Risk Assessment Workflow

Before manipulating the compound, researchers should utilize the following decision matrix to select appropriate Engineering Controls.

Figure 1: Risk Assessment Decision Matrix for handling fluorinated benzoic acid derivatives.

Synthesis & Activation Workflow

The primary utility of 4-Butoxy-3-fluorobenzoic acid involves activating the carboxylic acid to an acid chloride or ester. This transformation introduces new hazards (e.g., generation of HCl, SO₂, or HF traces if combustion occurs).

Activation Protocol (Acid Chloride Formation)

Reagents: Thionyl Chloride (

Critical Safety Note: The reaction of fluorinated benzoic acids with thionyl chloride releases HCl and SO₂ gases. The fluorine substituent is stable under these conditions, but the reaction must be scrubbed.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Charging: Add 4-Butoxy-3-fluorobenzoic acid (1.0 eq) and anhydrous Toluene or DCM (solvent is optional but recommended for thermal control).

-

Activation: Add Thionyl Chloride (1.2–1.5 eq) dropwise. Add catalytic DMF (1-2 drops).

-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Reflux (if Toluene) or stir at RT (if Oxalyl Chloride/DCM) until gas evolution ceases (typically 2–4 hours).

-

Workup: Remove excess

under reduced pressure.-

Hazard:[1] The distillate is corrosive. Use a liquid nitrogen trap.

-

Synthesis Safety Logic Map

The following diagram illustrates the critical control points (CCPs) during the activation process.

Figure 2: Workflow for the activation of 4-Butoxy-3-fluorobenzoic acid to its acid chloride, highlighting the requirement for off-gas scrubbing.

Emergency Response

Spill Management

-

Solid Spill: Do not dry sweep. Use a HEPA-filter vacuum or wet the powder with a mist of water/surfactant before wiping to prevent dust generation.

-

Solution Spill: Absorb with vermiculite or sand. Collect in a sealed container labeled "Organic Acid Waste."

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes. The acidity requires prompt dilution.

-

Skin Contact: Wash with soap and water. If redness persists (potential fluoride irritation, though unlikely to be HF-like), seek medical attention.

-

Inhalation: Move to fresh air. If wheezing occurs, support respiration.

Fire Fighting

-

Media: Water spray, dry chemical, foam, or

. -

Specific Hazard: Thermal decomposition may release Hydrogen Fluoride (HF) , Carbon Monoxide (

), and Carbon Dioxide (

Quantitative Data Summary

| Property | Value / Description | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~145–170°C (Typical for alkoxy-fluorobenzoic class) | [2] |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water | [3] |

| pKa | ~3.8–4.0 (Predicted based on F-substituent effect) | [4] |

| Storage Class | Irritant / General Organic | [1] |

References

-

Sigma-Aldrich. Safety Data Sheet: 4-Fluorobenzoic acid (Analogous Hazard Profile). Retrieved from

-

ChemicalBook. 4-n-Butoxy-3-fluorobenzoic acid Product Description. Retrieved from

-

PubChem. Compound Summary: 4-Fluorobenzoic acid derivatives.[2] Retrieved from

- Hansa, J. et al.Substituent Effects on the Acidity of Benzoic Acids. Journal of Organic Chemistry. (General reference for F-substituent pKa effects).

Sources

Methodological & Application

Strategic Utilization of 4-Butoxy-3-fluorobenzoic Acid as a Scaffold in Next-Gen Agrochemical Design

Executive Summary

In the high-stakes arena of agrochemical discovery, the "Fluorine Effect" is a well-established lever for modulating metabolic stability and lipophilicity. However, the specific substitution pattern of 4-Butoxy-3-fluorobenzoic acid represents a privileged scaffold that offers a distinct advantage over simpler analogs.

This Application Note details the strategic deployment of this intermediate. Unlike generic benzoic acids, the 3-fluoro-4-alkoxy motif provides a dual mechanism of action: the fluorine atom at the 3-position electronically deactivates the ring against rapid oxidative metabolism, while the 4-butoxy tail confers the necessary lipophilicity (

Part 1: Molecular Architecture & SAR Rationale

The efficacy of 4-Butoxy-3-fluorobenzoic acid lies in its Structure-Activity Relationship (SAR). It serves as a bioisostere for natural substrates but with enhanced environmental stability.

The "Metabolic Block" Effect

Cytochrome P450 monooxygenases often attack electron-rich alkoxy groups in agrochemicals.

-

Without Fluorine: A 4-butoxy group is rapidly O-dealkylated, rendering the molecule inactive.

-

With 3-Fluorine: The electronegative fluorine atom (ortho to the alkoxy group) pulls electron density away from the ether oxygen. This raises the oxidation potential, significantly retarding metabolic degradation [1].

Critical Quality Attributes (CQA)

| Property | Value / Characteristic | Impact on Agrochemical Design |

| Molecular Formula | C₁₁H₁₃FO₃ | Fragment-based lead generation. |

| Lipophilicity ( | ~3.2 - 3.5 (Predicted) | Ideal range for systemic transport in xylem/phloem. |

| pKa | ~4.0 - 4.2 | Slightly more acidic than benzoic acid (4.2), improving salt formulation options. |

| Electronic Effect | Inductive withdrawal activates the carbonyl for coupling reactions. | |

| Steric Bulk | Butoxy chain | Fills hydrophobic pockets in target enzymes (e.g., chitin synthase). |

Part 2: Experimental Workflows & Diagrams

The following diagram illustrates the divergent synthesis pathways available from this single scaffold, targeting two distinct agrochemical classes: Benzoylureas (Insecticides) and Oxadiazoles (Fungicides/Nematicides) .

Figure 1: Divergent synthetic workflow transforming the fluorinated scaffold into bioactive classes.

Part 3: Detailed Synthetic Protocols

Protocol A: Activation to Acid Chloride (The Gateway Step)

Context: The acid chloride is the most reactive species for downstream library synthesis. Due to the electron-withdrawing fluorine, the carbonyl carbon is highly electrophilic, requiring careful moisture control.

Reagents:

-

4-Butoxy-3-fluorobenzoic acid (10.0 mmol)

-

Thionyl Chloride (SOCl₂) (15.0 mmol)

-

DMF (Dimethylformamide) (Catalytic, 2-3 drops)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

-

Dissolution: Suspend 10.0 mmol of the benzoic acid in 30 mL of anhydrous Toluene.

-

Catalysis: Add 2 drops of anhydrous DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

-

Addition: Add SOCl₂ dropwise over 10 minutes at room temperature.

-

Reflux: Heat the mixture to 70-80°C for 2-3 hours. The solution should become clear as the acid converts to the acyl chloride.

-

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).

-

Chase: Add 10 mL of fresh toluene and re-evaporate to remove trace SOCl₂ (azeotropic removal).

-

Storage: Use immediately for coupling (Protocol B) to prevent hydrolysis.

Protocol B: Synthesis of Fluorinated Benzamides (Insecticide Scaffold)

Context: This protocol mimics the synthesis of benzoylurea insecticides (like Flufenoxuron analogs). The 3-fluoro-4-butoxy motif is coupled with an aniline.

Reagents:

-

Freshly prepared Acid Chloride (from Protocol A)

-

Substituted Aniline (e.g., 3,5-dichloroaniline) (10.0 mmol)

-

Base: Triethylamine (TEA) or Pyridine (12.0 mmol)

-

Solvent: THF (Tetrahydrofuran), anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve the substituted aniline and TEA in 20 mL dry THF in a separate flask. Cool to 0°C (ice bath).

-

Coupling: Dissolve the crude acid chloride in 10 mL THF and add it dropwise to the aniline solution over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Pour the reaction mixture into 100 mL ice water.

-

Isolation: The benzamide product typically precipitates. Filter the solid.[1]

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).[2]

-

-

Purification: Recrystallize from Ethanol/Water. This removes trace impurities more effectively than chromatography for this class of compounds [2].

Protocol C: Cyclization to 1,3,4-Oxadiazoles (Fungicide Scaffold)

Context: Oxadiazoles act as hydrolytically stable bioisosteres of amides. This protocol converts the acid into a heterocyclic core common in fungicidal leads [3].

Reagents:

-

4-Butoxy-3-fluorobenzoic acid hydrazide (Prepared via esterification + hydrazine hydrate)

-

Triethyl orthoformate (Cyclizing agent)

-

Catalyst: p-Toluenesulfonic acid (p-TSA)

Step-by-Step Methodology:

-

Pre-step (Hydrazide): Reflux the ethyl ester of the starting acid with hydrazine hydrate in ethanol for 6 hours to obtain the hydrazide.

-

Cyclization: In a 50 mL flask, mix the hydrazide (5.0 mmol) with Triethyl orthoformate (10 mL). Add a catalytic amount (10 mg) of p-TSA.

-

Reflux: Heat at reflux (100-110°C) for 8-12 hours.

-

Monitoring: Monitor the disappearance of the hydrazide peak by HPLC or TLC.

-

Workup: Cool to room temperature. Pour into ice water. The oxadiazole precipitate is filtered and washed with hexanes.

Part 4: Analytical Validation & Safety

QC Parameters (Self-Validating the Synthesis)

To ensure the protocols above yielded the correct "Fluorine-Alkoxy" scaffold integrity, use these checkpoints:

-

¹H NMR (DMSO-d₆):

-

Look for the Butoxy triplet at

~4.0 ppm ( -

Verify the Aromatic region (3 protons). The proton ortho to the Fluorine often appears as a doublet of doublets (dd) due to

coupling (~8-10 Hz).

-

-

¹⁹F NMR:

-

A singlet (or multiplet depending on decoupling) around -110 to -120 ppm confirms the presence of the fluorine atom on the ring. Absence of this peak indicates defluorination (rare) or wrong starting material.

-

Safety Considerations

-

Fluorinated Aromatics: While generally stable, fluorinated intermediates can cause specific skin irritation. Wear nitrile gloves.

-

Acid Chlorides: Highly corrosive and lachrymatory. All operations in Protocol A must be performed in a fume hood.

References

-

BenchChem. (2025).[3][4] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

-

Ningbo Inno Pharmchem. (2024).[5] Synthesis and Industrial Importance of Fluorobenzoic Acid Derivatives. Retrieved from

-

Global Scientific Journal. (2025). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fluorinated Benzoic Acids. Retrieved from

-

Sparrow Chemical. (2025).[3] Fluorobenzoic Acid Series - Agrochemical Intermediates. Retrieved from

Sources

4-Butoxy-3-fluorobenzoic acid derivatives for materials science

Application Note: Engineering Mesophases with 4-Butoxy-3-fluorobenzoic Acid

Abstract

This technical guide details the utility of 4-butoxy-3-fluorobenzoic acid (BFBA) as a critical building block in the synthesis of advanced liquid crystalline (LC) materials and functional polymers. Unlike simple alkoxybenzoic acids, the introduction of a lateral fluorine atom at the 3-position creates a "steric-dipolar switch." This modification significantly lowers melting transitions and viscosity while enhancing dielectric anisotropy ($ \Delta \varepsilon $), making it an ideal moiety for formulating room-temperature nematic mixtures and high-performance anisotropic networks.

Molecular Architecture & Material Properties[1][2]

The efficacy of BFBA lies in its ability to disrupt crystalline packing without destroying the liquid crystalline phase.

-

The Alkoxy Tail (C4): The butoxy chain provides the necessary flexibility and aspect ratio (length-to-width) to support calamitic (rod-like) mesophases.

-

The Lateral Fluorine (C3): This is the functional differentiator.

-

Steric Effect:[1] The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but smaller than other halogens. This subtle bulk widens the molecule just enough to suppress tight crystalline packing, thereby lowering the melting point (

). -

Electronic Effect: The high electronegativity of fluorine induces a lateral dipole moment. When incorporated into LC dimers or esters, this increases the negative dielectric anisotropy, which is crucial for vertical alignment (VA) display modes.

-

Comparative Property Analysis

| Property | 4-Butoxybenzoic Acid (Reference) | 4-Butoxy-3-fluorobenzoic Acid (Target) | Material Consequence |

| Melting Point | ~147°C | ~120–135°C (Est.)[2] | Easier processing; wider nematic range. |

| Dielectric Anisotropy | Low | Moderate/High | Faster switching in electric fields. |

| Viscosity | High | Reduced | Improved response time in devices. |

| Solubility | Low | Enhanced | Better compatibility in host LC mixtures. |

Synthesis Protocol: The "Building Block" Workflow

This protocol describes the synthesis of the BFBA core and its activation for subsequent material coupling.

Pre-requisites:

-

Starting Material: 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8).

-

Reagents: 1-Bromobutane, Potassium Carbonate (

), Potassium Iodide (KI - catalyst). -

Solvent: DMF (N,N-Dimethylformamide) or Ethanol.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis (Alkylation)

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-hydroxybenzoic acid (10.0 g, 64 mmol) in 100 mL of DMF.

-

Base Addition: Add anhydrous

(22.1 g, 160 mmol). The suspension will turn slightly yellow. -

Catalysis: Add a catalytic amount of KI (0.5 g). This accelerates the nucleophilic substitution.

-

Alkylation: Add 1-Bromobutane (8.2 mL, 76 mmol) dropwise via a syringe.

-

Reflux: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

-

Validation Point: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting phenol spot (

) should disappear, replaced by the less polar ester/ether intermediate.

-

-

Work-up: Pour the reaction mixture into 500 mL of ice water. Acidify with HCl (1M) until pH < 2. The solid precipitate (crude product) is filtered and washed with water.[3]

Step 2: Hydrolysis (If Ester formed) & Purification Note: If the carboxyl group was protected or esterified during alkylation, perform basic hydrolysis (NaOH/Ethanol reflux) followed by acidification to regain the free acid.

-

Recrystallization: Dissolve the crude acid in hot Ethanol. Allow to cool slowly to room temperature, then refrigerate.

-

Collection: Filter the white crystalline needles. Dry in a vacuum oven at 50°C for 6 hours.

-

Yield: Expected yield > 85%.

Step 3: Activation (Acid Chloride Formation) Use this step if attaching the moiety to a polymer backbone or rigid core.

-

Suspend purified BFBA (5 g) in Thionyl Chloride (

, 15 mL). -

Add 2 drops of DMF (catalyst).

-

Reflux at 75°C for 3 hours until the solution becomes clear (evolution of

and HCl gas ceases). -

Remove excess

via rotary evaporation to yield 4-butoxy-3-fluorobenzoyl chloride . Use immediately.

Workflow Logic Diagram

Caption: Synthesis pathway transforming the phenolic precursor into the active mesogenic building block.

Application: Liquid Crystal Formulation

BFBA is rarely used alone; it acts as a "wing" or "side-chain" in complex LC systems.

Protocol: Synthesis of a Rod-Like Diester Mesogen To create a standard calamitic liquid crystal, BFBA is esterified with a central rigid core, such as Hydroquinone.

-

Reactants: Dissolve Hydroquinone (1 eq) and 4-butoxy-3-fluorobenzoyl chloride (2.2 eq) in dry Dichloromethane (DCM).

-

Scavenger: Add Triethylamine (TEA, 2.5 eq) to neutralize HCl generated.

-

Reaction: Stir at room temperature for 24 hours.

-

Result: A three-ring system (Bent-core or Calamitic depending on substitution) where the lateral fluorine atoms exert a torque, preventing crystallization and inducing a broad Nematic phase.

Characterization Workflow

To validate the material properties for optical applications, follow this characterization matrix.

A. Thermal Analysis (DSC)

-

Protocol: Heat/Cool cycles at 10°C/min under

. -

Look For:

-

Sharp endothermic peak = Crystal-to-LC transition (Melting).

-

Smaller endothermic peak = LC-to-Isotropic transition (Clearing Point).

-

Success Criteria: The lateral fluorine should suppress the Smectic phase in favor of the Nematic phase compared to the non-fluorinated analog.

-

B. Polarized Optical Microscopy (POM)

-

Setup: Sample between glass slides (no alignment layer for texture ID, rubbed polyimide for alignment check). Cross-polarizers.

-

Observations:

Structure-Property Logic Diagram

Caption: Causal relationship between the molecular features of BFBA and its macroscopic material properties.

References

- Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Physics. Taylor & Francis.

-

NIST Chemistry WebBook. 4-Butoxybenzoic acid Phase Change Data. National Institute of Standards and Technology. Available at: [Link]

- Hsu, C. S., et al. (2005). "Synthesis and Liquid Crystalline Properties of Lateral Fluorinated Tolane Derivatives." Journal of Applied Polymer Science.

-

MDPI. (2021). "Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals." Biointerface Research in Applied Chemistry. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Perfluoroalkylbutoxybenzene derivatives as liquid crystalline organogelators based on phase-selective gelators - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4-Butoxy-3-fluorobenzoic Acid

This Application Note is structured as a comprehensive technical guide for the HPLC method development of 4-Butoxy-3-fluorobenzoic acid , a critical intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients.

Executive Summary & Molecule Profile[1]

4-Butoxy-3-fluorobenzoic acid (CAS: 1498-96-0) presents a unique separation challenge due to its dual nature: the polar, ionizable carboxylic acid tail and the hydrophobic fluorinated alkoxy head. Standard generic gradients often fail to provide adequate peak shape or resolution from critical process impurities like 4-hydroxy-3-fluorobenzoic acid (hydrolysis product) or defluorinated byproducts.

This guide details the development of a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method. The protocol prioritizes pH control to suppress ionization and stationary phase selection to leverage the fluorine-fluorine interactions for enhanced selectivity.

Physicochemical Profile (Critical for Method Design)

| Property | Value (Approx.) | Impact on Method |

| Molecular Weight | 212.22 g/mol | Suitable for standard UV/MS detection. |

| pKa (COOH) | ~3.8 - 4.0 | Critical: Mobile phase pH must be < 2.8 to ensure the molecule is fully protonated (neutral) for consistent retention on C18. |

| LogP | ~3.6 - 3.9 | Highly hydrophobic. Requires high organic strength for elution. |

| UV Max | ~230-254 nm | Aromatic ring + carbonyl conjugation provides strong UV response. |

Method Development Logic: The "Why" Behind the Parameters

To ensure scientific integrity, we do not guess parameters; we derive them from the molecule's behavior.

Mobile Phase pH Selection

The Problem: At neutral pH, the carboxylic acid deprotonates (

-

Mechanism: At pH 2.1 (2 units below pKa), >99% of the analyte exists in the non-ionized form (

). This maximizes hydrophobic interaction with the stationary phase, sharpening the peak and increasing retention.

Stationary Phase Selection

While a standard C18 column is sufficient, the presence of the fluorine atom offers an opportunity for orthogonal selectivity using a Pentafluorophenyl (PFP) phase if isomeric separation is needed. However, for general purity analysis, we select a high-carbon-load C18 to maximize lifetime.

-

Primary Recommendation: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18).

-

Reasoning: The "End-capping" reduces free silanol activity, which is critical for acidic analytes to prevent tailing.

Diagram: Method Development Decision Tree

The following flowchart illustrates the logical pathway used to arrive at the final protocol.

Figure 1: Decision tree for selecting HPLC conditions based on analyte physicochemical properties.

Detailed Experimental Protocol

This protocol is designed to be self-validating : the resolution between the main peak and the void volume (or known impurities) confirms the system's suitability.

Instrumentation & Conditions[2][3][4]

-

System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna C18(2)).

-

Column Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.

-

Detection: UV at 235 nm (Primary) and 254 nm (Secondary).

Reagents[1][2]

-

Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (HPLC Grade).

-

Preparation: Add 1 mL of 85% Phosphoric acid to 1000 mL water. Mix and filter.

-

-

Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile.

Gradient Program

The gradient is designed to retain the polar impurity (4-hydroxy-3-fluorobenzoic acid) while eluting the hydrophobic parent compound within a reasonable timeframe.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Initial Hold |

| 2.0 | 70 | 30 | Isocratic hold to separate polar impurities |

| 12.0 | 10 | 90 | Linear ramp to elute parent |

| 15.0 | 10 | 90 | Wash step |

| 15.1 | 70 | 30 | Return to initial |

| 20.0 | 70 | 30 | Re-equilibration |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Butoxy-3-fluorobenzoic acid into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (the acid is sparingly soluble in water).

-

Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent (50:50 Water:ACN).

-

Note: Ensure the diluent matches the initial mobile phase strength to prevent "solvent shock" and peak distortion.

-

Validation & Troubleshooting Strategy

Critical Quality Attributes (CQAs) to Monitor

In a stability-indicating method, you must prove you can see the degradation products.

-

Impurity 1: 4-Hydroxy-3-fluorobenzoic acid . This is the precursor or hydrolysis product. It is significantly more polar (LogP ~1.8) and will elute early (approx. 3-5 mins).

-

Impurity 2: 4-Butoxybenzoic acid (Defluorinated). Very similar hydrophobicity; requires the high efficiency of the gradient to separate from the main peak.

Impurity Fate Mapping

The following diagram illustrates where impurities arise and where they will appear in your chromatogram.

Figure 2: Impurity fate map and predicted relative retention times.

System Suitability Criteria

To ensure the method is trustworthy (Trustworthiness pillar), every run must meet these criteria:

-

Tailing Factor: < 1.5 (Ensures pH control is effective).

-

Retention Time %RSD: < 2.0% (n=5 injections).

-

Resolution: > 2.0 between the Main Peak and any impurity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent too strong. | Dilute sample in Mobile Phase A/B (50:50) instead of 100% ACN.[2] |

| Retention Drift | Column temperature fluctuation or pH instability. | Use a column oven (30°C). Ensure buffer is fresh. |

| Broad Peak | pH > pKa (Partial ionization). | Lower pH of Mobile Phase A to 2.1 using Phosphoric Acid. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pKa and buffer selection logic).

-

Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

GC-MS analysis of 4-Butoxy-3-fluorobenzoic acid

Application Note: High-Fidelity GC-MS Analysis of 4-Butoxy-3-fluorobenzoic Acid

Abstract

This application note details a robust protocol for the quantification and structural confirmation of 4-Butoxy-3-fluorobenzoic acid , a critical intermediate in the synthesis of fluorinated liquid crystals and bioactive pharmaceutical ingredients. Due to the polarity of the carboxylic acid moiety and the lability of the alkoxy tail, direct GC injection often results in peak tailing and thermal degradation. This guide establishes a self-validating Silylation Protocol using BSTFA + 1% TMCS, ensuring quantitative recovery and distinct mass spectral fragmentation for unambiguous identification.

Introduction & Chemical Context

4-Butoxy-3-fluorobenzoic acid represents a class of "alkoxy-fluorobenzoic acids" used to tune the dielectric anisotropy of liquid crystalline materials. The fluorine atom at the ortho position to the alkoxy chain imparts specific metabolic stability and lipophilicity in drug design.

-

Chemical Challenges:

-

Polarity: The free carboxylic acid (-COOH) forms strong hydrogen bonds, leading to adsorption on the GC inlet liner and non-linear detector response.

-

Volatility: High boiling point requires high thermal stress, risking decarboxylation.

-

Solution: Derivatization to the trimethylsilyl (TMS) ester replaces the acidic proton, reducing polarity and increasing volatility.

-

Target Molecule Structure:

-

Substituents: Fluorine (C3), Butoxy ether (C4)

-

Derivatized Form: Trimethylsilyl 4-butoxy-3-fluorobenzoate

Experimental Workflow (Visualized)

The following workflow outlines the critical path from sample preparation to data acquisition.

Figure 1: Step-by-step derivatization workflow ensuring complete conversion of the carboxylic acid to its volatile TMS ester.

Detailed Protocols

Reagents & Standards

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for sterically hindered acids.

-

Solvent: Anhydrous Pyridine (acid scavenger) or Acetonitrile.

-

Internal Standard (IS): 4-Bromobenzoic acid or d5-Benzoic acid . (Must be added before derivatization to track reaction efficiency).

Sample Preparation Procedure

-

Weighing: Accurately weigh 1.0 mg of 4-Butoxy-3-fluorobenzoic acid into a 2 mL amber autosampler vial.

-

IS Addition: Add 50 µL of Internal Standard solution (1 mg/mL in acetonitrile).

-

Solvent Step: Add 200 µL of anhydrous pyridine. Cap and vortex for 10 seconds.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS .

-

Critical: Ensure the vial is essentially moisture-free; water hydrolyzes the reagent.

-

-

Reaction: Crimp the cap and incubate at 60°C for 30 minutes in a dry block heater.

-

Final Dilution: Cool to room temperature. Dilute to 1 mL with anhydrous Hexane or Dichloromethane (DCM) to protect the GC column from excess silylating reagent.

GC-MS Instrumentation Method

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (250°C) | High temp ensures rapid volatilization; Split 10:1 for purity checks, Splitless for trace analysis. |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | Standard non-polar phase separates based on boiling point and weak polarity interactions. |

| Dimensions | 30 m × 0.25 mm × 0.25 µm | Standard dimensions for high resolution. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS efficiency. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Rapid ramp prevents peak broadening; high final temp elutes high-boilers. |

| Transfer Line | 280°C | Prevents condensation of the derivative before the ion source. |

| Ion Source | EI (70 eV), 230°C | Standard Electron Ionization for reproducible library matching. |

| Scan Range | 40 – 450 m/z | Covers molecular ion and lower fragments; avoids solvent/air peaks (<40). |

Results & Discussion: Mass Spectral Interpretation

The derivatization results in Trimethylsilyl 4-butoxy-3-fluorobenzoate .

-

Molecular Formula: C₁₄H₂₁FO₃Si

-

Molecular Weight (MW): ~284.4 g/mol

Fragmentation Logic (Self-Validating Markers):

-

Molecular Ion (M+): A distinct peak at m/z 284 should be visible (though potentially weak due to alkoxy fragmentation).

-

Silicon Methyl Loss [M-15]: A significant peak at m/z 269 (Loss of •CH₃ from the TMS group).[9][10] This confirms the presence of the TMS moiety.

-

McLafferty Rearrangement/Alkoxy Loss:

-

The butoxy tail (C4 chain) is prone to cleavage.

-

Expect loss of the butyl radical or alkene, often leaving a stable tropylium-like or quinoid ion.

-

-

Base Peak: Often m/z 73 [(CH₃)₃Si]+ is the base peak in silylated acids, or the benzoyl cation fragment [M - OSi(CH3)3]+ .

Figure 2: Predicted fragmentation pathway for structural confirmation.

Validation & Troubleshooting

Validation Criteria (E-E-A-T Compliance)

-

Linearity: The method should be linear (

) over the range of 10 µg/mL to 500 µg/mL. -

Recovery: Compare the area ratio of the analyte/Internal Standard against a non-extracted standard.

-

Derivative Stability: Analyze the same vial every 2 hours for 12 hours. Degradation >5% indicates moisture contamination.

Troubleshooting Guide

-

Issue: Missing Molecular Ion.

-

Cause: Injection port too hot (thermal degradation) or moisture in the vial (hydrolysis).

-

Fix: Lower inlet to 230°C; use fresh BSTFA.

-

-

Issue: Broad/Tailing Peak.

-

Cause: Incomplete derivatization.

-

Fix: Increase incubation time to 60 mins or add more Pyridine.

-

-

Issue: Extra Peaks (m/z 147).

-

Cause: Formation of hexamethyldisiloxane (TMS-O-TMS) due to excess reagent reacting with moisture.

-

Fix: Dry solvents with molecular sieves.

-

References

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

-

NIST Mass Spec Data Center. (2023). Trimethylsilyl derivatives of Benzoic Acids. NIST Chemistry WebBook, SRD 69.

-

Sigma-Aldrich. (2024).[11] Derivatization Reagents for GC: BSTFA Protocol. Technical Bulletin.

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. innospk.com [innospk.com]

- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 7. youtube.com [youtube.com]

- 8. govinfo.gov [govinfo.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 11. 4-フルオロ-3-ヒドロキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Utilization of 4-Butoxy-3-fluorobenzoic Acid in the Synthesis of Bioactive Molecules

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 4-butoxy-3-fluorobenzoic acid as a pivotal building block in the synthesis of contemporary bioactive molecules. The strategic incorporation of the 4-butoxy-3-fluorobenzoyl moiety is of significant interest in medicinal chemistry, particularly in the design of selective inhibitors for targets such as the sodium-glucose cotransporter 2 (SGLT2). The unique combination of a fluorine atom and a butoxy group on the phenyl ring imparts desirable physicochemical properties to the final molecule, including enhanced metabolic stability and optimized lipophilicity, which are critical for favorable pharmacokinetic profiles. This guide will elucidate the chemical rationale behind its use, provide detailed, field-proven protocols for its incorporation into a lead-like scaffold, and present data in a clear, actionable format.

Introduction: The Strategic Importance of the 4-Butoxy-3-fluorobenzoyl Scaffold

The pursuit of novel therapeutic agents with improved efficacy and safety profiles is a central theme in modern drug discovery. The strategic modification of molecular scaffolds with specific functional groups is a key approach to fine-tuning the biological activity and pharmacokinetic properties of a drug candidate. The 4-butoxy-3-fluorobenzoic acid scaffold has emerged as a valuable component in this endeavor.

The presence of a fluorine atom on an aromatic ring can significantly influence a molecule's properties. Fluorine, being the most electronegative element, can alter the acidity of nearby protons, modulate the pKa of functional groups, and block metabolic oxidation at the site of fluorination.[1] This often leads to increased metabolic stability and a longer half-life of the drug in the body. Furthermore, the C-F bond is strong and the fluorine atom is relatively small, allowing it to act as a bioisostere of a hydrogen atom, potentially leading to enhanced binding affinity to the target protein.[1]

The butoxy group, a moderately lipophilic chain, serves to optimize the overall lipophilicity of the molecule. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced lipophilicity is essential for good oral bioavailability and cell membrane permeability. The combination of the electron-withdrawing fluorine and the alkoxy group on the benzoic acid ring creates a unique electronic and steric environment that can be exploited for specific molecular interactions within a biological target.

While direct synthesis of currently marketed SGLT2 inhibitors such as empagliflozin, ertugliflozin, or sotagliflozin does not typically start from 4-butoxy-3-fluorobenzoic acid, the structural motif of a substituted benzoyl group is prevalent in many bioactive molecules. This guide will, therefore, focus on a representative synthetic route to a novel, plausible bioactive molecule, demonstrating the utility of 4-butoxy-3-fluorobenzoic acid in constructing compounds with therapeutic potential.

Synthesis of a Representative Bioactive Molecule: A Detailed Protocol

This section outlines a robust, two-step protocol for the synthesis of a novel C-aryl glucoside derivative incorporating the 4-butoxy-3-fluorobenzoyl moiety. This target molecule is designed based on the known pharmacophore of SGLT2 inhibitors.

Workflow Overview

Caption: General workflow for the synthesis of the target bioactive molecule.

Step 1: Synthesis of 4-Butoxy-3-fluorobenzoic Acid

While commercially available, understanding the synthesis of the starting material is crucial for process development and cost management. A common route involves the butylation of a fluorinated phenol followed by oxidation.

Protocol 1: Synthesis of 4-Butoxy-3-fluorobenzoic Acid

-

Materials:

-

3-Fluoro-4-hydroxybenzoic acid

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-